tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
CAS No.: 946517-83-5
VCID: VC12029922
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Description |
tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It features a tert-butyl group, an aminoethyl group, and a carboxylate moiety attached to a piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways . Synthesis and Chemical ReactionsThe synthesis of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl N-(2-bromoethyl)carbamate with N-methylpiperidine under basic conditions, often using sodium bicarbonate in tetrahydrofuran as a solvent. The process requires careful temperature control. Types of Chemical Reactions:
Mechanism of Action and ApplicationsThe mechanism of action for tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. This compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. Its applications include roles in pharmacological interventions or biochemical assays. Potential Applications:
Availability and Research UseThis compound is available from multiple chemical suppliers and is often used in research settings. It is classified as an amino acid derivative due to the presence of the aminoethyl group, allowing it to interact with biological systems . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 946517-83-5 | ||||||||||||
Product Name | tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | ||||||||||||
Molecular Formula | C13H26N2O2 | ||||||||||||
Molecular Weight | 242.36 g/mol | ||||||||||||
IUPAC Name | tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 | ||||||||||||
Standard InChIKey | ZXAWHVKPOIYDRU-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | ||||||||||||
Canonical SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | ||||||||||||
PubChem Compound | 66660873 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume